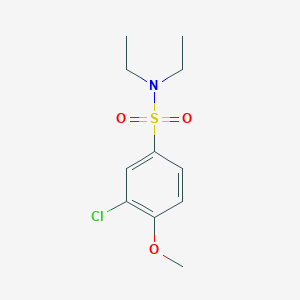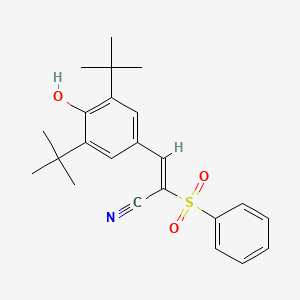
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide, also known as CDMEBS, is an organic compound that belongs to the sulfonamide family. CDMEBS has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is not fully understood. However, studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. These mechanisms of action are believed to be responsible for the anticancer and anti-inflammatory properties of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide.
Biochemical and Physiological Effects:
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of cancer cells, making them more susceptible to apoptosis. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which leads to changes in gene expression and cell differentiation.
Advantages and Limitations for Lab Experiments
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is also stable and can be stored for extended periods without degradation. However, 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is a toxic compound and requires careful handling. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is also highly reactive and can react with other compounds in the lab, leading to unwanted side reactions.
Future Directions
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has several potential future directions for research. One area of research is the development of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide-based anticancer drugs. Researchers are also exploring the use of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, studies are being conducted to investigate the potential of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide as a tool for gene therapy and epigenetic modifications.
Conclusion:
In conclusion, 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is a promising compound that has potential applications in the field of medicine. Its unique chemical properties and mechanism of action make it an attractive target for research. Further studies are needed to fully understand the potential of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide and to develop it into a safe and effective drug.
Scientific Research Applications
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is its use as a potential anticancer agent. Studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACLGMZCKSJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)

![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)



![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)